molecular formula C9H12ClF2NO2 B1406469 4-Difluoromethoxy-3-methoxybenzylamine hydrochloride CAS No. 1431966-33-4

4-Difluoromethoxy-3-methoxybenzylamine hydrochloride

Cat. No.: B1406469
CAS No.: 1431966-33-4
M. Wt: 239.65 g/mol
InChI Key: JWRKLNODCCGQKO-UHFFFAOYSA-N
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Description

4-Difluoromethoxy-3-methoxybenzylamine hydrochloride is a chemical compound with significant interest in various scientific fields It is characterized by the presence of both difluoromethoxy and methoxy groups attached to a benzylamine structure, forming a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Difluoromethoxy-3-methoxybenzylamine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common method involves the nucleophilic substitution reaction of 4-difluoromethoxy-3-hydroxybenzaldehyde with an appropriate amine source under controlled conditions. The reaction is often carried out in the presence of a catalyst such as tetrabutylammonium bromide and an acid-binding agent like sodium hydroxide. The reaction temperature is maintained between 60-120°C, and solvents such as isopropanol, DMF, or 1,4-dioxane are used .

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common practices. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Difluoromethoxy-3-methoxybenzylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the difluoromethoxy group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide are used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted benzylamines, aldehydes, and ketones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Difluoromethoxy-3-methoxybenzylamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Difluoromethoxy-3-methoxybenzylamine hydrochloride involves its interaction with specific molecular targets. The difluoromethoxy and methoxy groups play a crucial role in its binding affinity and selectivity towards enzymes or receptors. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems. Detailed studies on its molecular interactions and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzylamine: Similar structure but lacks the difluoromethoxy group.

    3,4-Difluorobenzylamine: Contains difluoromethoxy groups but lacks the methoxy group.

    4-Difluoromethoxy-3-hydroxybenzaldehyde: An intermediate in the synthesis of the target compound.

Uniqueness

4-Difluoromethoxy-3-methoxybenzylamine hydrochloride is unique due to the presence of both difluoromethoxy and methoxy groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[4-(difluoromethoxy)-3-methoxyphenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2NO2.ClH/c1-13-8-4-6(5-12)2-3-7(8)14-9(10)11;/h2-4,9H,5,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWRKLNODCCGQKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CN)OC(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1431966-33-4
Record name Benzenemethanamine, 4-(difluoromethoxy)-3-methoxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1431966-33-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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